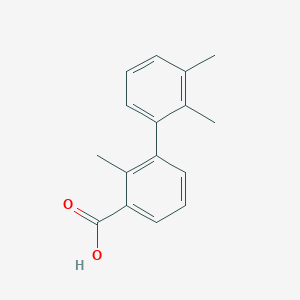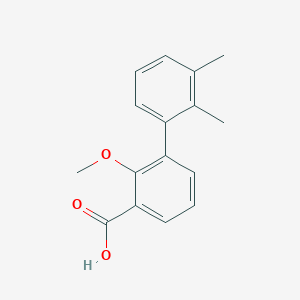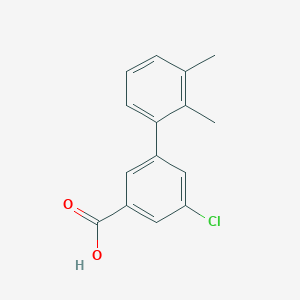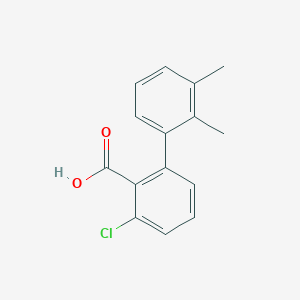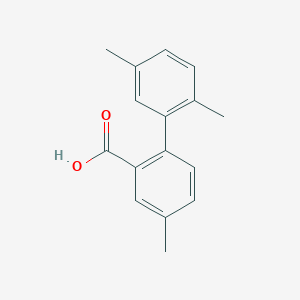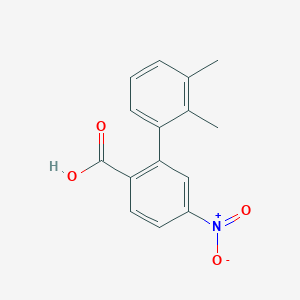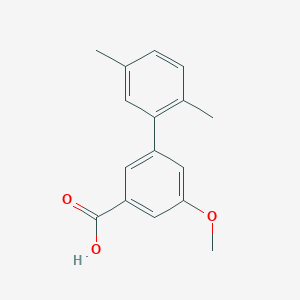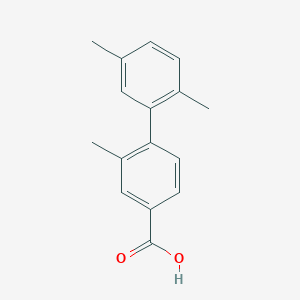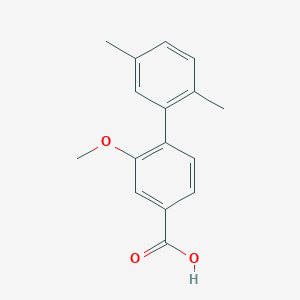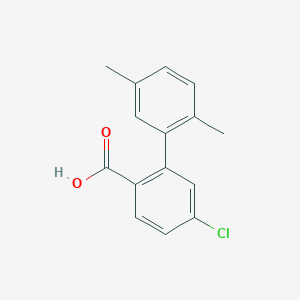
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid, also known as 4-chloro-2-methyl-5-phenylbenzoic acid, is a common organic compound with a wide range of applications in the laboratory. It is an aromatic carboxylic acid with the molecular formula C13H10ClO2. This compound has been extensively used in research studies due to its availability and its relatively low cost. It is often used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
科学的研究の応用
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid has been used in numerous scientific research studies due to its availability and relatively low cost. It has been used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, it has been used in the synthesis of polymers and in the development of new materials. It has also been used in the synthesis of dyes and in the study of the structure and reactivity of organic compounds.
作用機序
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid is an aromatic carboxylic acid that undergoes several different reactions. It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. It can also undergo electrophilic aromatic substitution reactions with electrophiles such as halogens. Additionally, it can undergo decarboxylation reactions, leading to the formation of aromatic hydrocarbons.
Biochemical and Physiological Effects
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid has been studied for its biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of several types of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. It has also been shown to inhibit the growth of some fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid has several advantages for lab experiments. It is relatively inexpensive and widely available, making it easy to obtain. It can also be easily synthesized from other compounds. Additionally, it is relatively stable and has a low toxicity.
However, there are also some limitations to using 4-Chloro-2-(2,5-dimethylphenyl)benzoic acid in lab experiments. It is not as soluble in water as some other compounds, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
将来の方向性
The potential applications of 4-Chloro-2-(2,5-dimethylphenyl)benzoic acid are vast and diverse. In the future, it could be used to synthesize new materials and polymers, as well as to develop new pharmaceuticals and pesticides. Additionally, it could be used in the study of the structure and reactivity of organic compounds, as well as in the development of new dyes. It could also be used to synthesize new compounds with potential therapeutic applications. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.
合成法
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid can be synthesized by the reaction of 4-Chloro-2-(2,5-dimethylphenyl)benzoic acid, 95%ethylbenzoic acid with 2,5-dimethylphenol in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C. The reaction is typically complete in 4-6 hours. The product can be isolated by filtration, followed by recrystallization from a suitable solvent.
特性
IUPAC Name |
4-chloro-2-(2,5-dimethylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-4-10(2)13(7-9)14-8-11(16)5-6-12(14)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDYTVCGCELFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688964 |
Source


|
| Record name | 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-63-0 |
Source


|
| Record name | 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

